Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 852373-56-9
VCID: VC7335759
InChI: InChI=1S/C14H11ClN4O2S/c1-21-13(20)8-22-12-7-6-11-16-17-14(19(11)18-12)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3
SMILES: COC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Molecular Formula: C14H11ClN4O2S
Molecular Weight: 334.78

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

CAS No.: 852373-56-9

Cat. No.: VC7335759

Molecular Formula: C14H11ClN4O2S

Molecular Weight: 334.78

* For research use only. Not for human or veterinary use.

Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate - 852373-56-9

Specification

CAS No. 852373-56-9
Molecular Formula C14H11ClN4O2S
Molecular Weight 334.78
IUPAC Name methyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Standard InChI InChI=1S/C14H11ClN4O2S/c1-21-13(20)8-22-12-7-6-11-16-17-14(19(11)18-12)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3
Standard InChI Key SMUAAPYWGOZRDT-UHFFFAOYSA-N
SMILES COC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1

Introduction

Synthesis Pathway

The synthesis of methyl 2-((3-(4-chlorophenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multistep reactions starting from commercially available precursors:

  • Formation of the Triazolopyridazine Core:

    • A cyclization reaction between hydrazine derivatives and dicarbonyl compounds forms the pyridazine ring.

    • Subsequent functionalization introduces the triazole moiety.

  • Chlorophenyl Substitution:

    • The chlorophenyl group is introduced via nucleophilic substitution or coupling reactions.

  • Thioacetate Functionalization:

    • The final step involves attaching the thioacetate group using reagents like methyl chloroacetate under basic conditions.

Analytical Characterization

To confirm its structure and purity, the compound can be analyzed using various techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Identifies hydrogen environments in the molecule.

    • ¹³C NMR: Provides information on carbon atoms in different functional groups.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like C=O (ester), C-S (thioether), and aromatic C=C bonds.

Research Significance

The unique combination of a triazolopyridazine core with a thioacetate group makes this compound an attractive candidate for further research in medicinal chemistry:

  • Drug Development:

    • Optimization of its structure could lead to new therapeutic agents targeting infections or cancers.

  • Material Science:

    • Heterocyclic compounds with sulfur groups are often studied for their electronic properties in materials science.

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